1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol

描述

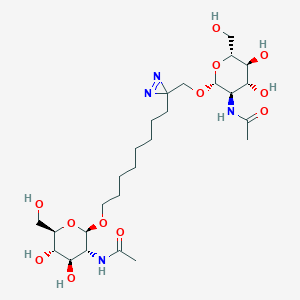

1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol is a complex organic compound that features a glucopyranosyl moiety and an azide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol typically involves multiple steps:

Acetylation: Protecting the hydroxyl groups with acetyl groups.

Azidation: Introducing the azide group through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

化学反应分析

Types of Reactions

1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol can undergo various chemical reactions:

Oxidation: The azide group can be oxidized to form nitro compounds.

Reduction: The azide group can be reduced to form amines.

Substitution: The azide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN₃) in polar aprotic solvents.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted products depending on the nucleophile used.

科学研究应用

Overview

1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol is a specialized compound with significant applications in biochemical research and drug development. Its unique structure allows it to function as a photoaffinity reagent and a potential therapeutic agent in various biological contexts. This article delves into its scientific research applications, focusing on its roles in glycosylation processes, antiviral properties, and anticancer activities.

Glycosylation Studies

This compound has been shown to mimic the biantennary core heptasaccharide of N-glycoproteins, making it a valuable tool in glycosylation research.

- Galactosyltransferase Activity : It acts as an excellent acceptor in galactosyltransferase-catalyzed reactions using UDP-galactose. Studies indicate that it is 7-8 times more effective than analogues with a single GlcNAc unit . This property is crucial for understanding glycosylation mechanisms and developing glycosylated drugs.

Antiviral Properties

Recent investigations have highlighted the potential of derivatives of this compound as antiviral agents.

- HIV Activity : Certain modifications of this compound have demonstrated significant activity against HIV, suggesting that structural alterations can enhance efficacy against viral replication. This opens avenues for developing new antiviral therapies.

Anticancer Activity

The compound's derivatives have been evaluated for their cytotoxic effects on cancer cells.

- Induction of Apoptosis : Research indicates that specific derivatives can induce apoptosis in breast (MCF7) and colon (HCT-116) cancer cell lines. Flow cytometry assays showed increased annexin V binding, indicating early apoptotic stages.

- Cell Cycle Arrest : Treatment with these derivatives led to significant cell cycle arrest at the G2/M phase, effectively inhibiting cancer cell proliferation.

Mechanistic Insights

The anticancer effects are linked to the modulation of gene expression related to apoptosis and cell cycle regulation.

- Histone Deacetylase Inhibition : Several derivatives exhibit potent inhibition of histone deacetylases (HDACs), particularly HDAC6, with sub-micromolar IC₅₀ values. This selectivity suggests potential for targeted cancer therapies that can influence tumor growth and survival mechanisms.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Photoaffinity Labeling : A study demonstrated the use of the compound in photoaffinity labeling experiments to explore enzyme-substrate interactions within glycosyltransferases .

- Antiviral Efficacy : Derivatives were tested against various viral strains, showing promising results that warrant further exploration in drug development contexts.

- Cancer Therapeutics : Clinical trials involving derivatives targeting HDACs are underway, with preliminary results indicating potential benefits in treating specific cancer types.

作用机制

The mechanism of action for compounds like 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol often involves:

Molecular Targets: Enzymes or receptors that interact with the glucopyranosyl moiety.

Pathways: Biochemical pathways that involve carbohydrate metabolism or signal transduction.

相似化合物的比较

Similar Compounds

1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-1,10-decanediol: Lacks the azide group.

1,10-Di-O-(2-deoxyglucopyranosyl)-2-azi-1,10-decanediol: Lacks the acetamido group.

Uniqueness

1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol is unique due to the presence of both the acetamido and azide groups, which can impart specific chemical reactivity and biological activity.

生物活性

1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of glycosylation processes and as a photoaffinity reagent. This article explores the compound's synthesis, biological activity, mechanisms of action, and its implications in biochemical research.

Synthesis

The compound is synthesized through a series of chemical reactions involving 2-acetamido-2-deoxy-beta-D-glucopyranosyl units. The synthesis typically involves the modification of azide groups which allow for specific interactions with biological targets. The detailed synthesis pathway can be found in various studies focusing on glycosylation and its applications in biochemistry .

This compound functions primarily as a photoaffinity reagent . This means it can covalently bind to proteins upon exposure to light, allowing researchers to study protein interactions and functions in greater detail. The compound acts effectively in galactosyltransferase-catalyzed reactions, showing a significant increase (7-8 fold) in efficiency compared to analogs with fewer glucosamine units .

Case Studies

- Galactosyltransferase Interaction : In a study examining the interaction of this compound with galactosyltransferase, it was found that the compound serves as an excellent acceptor substrate for galactosylation when UDP-galactose is present. However, it does not participate in photoaffinity labeling under these conditions, indicating a specific mechanism of action that prevents interference during enzymatic reactions .

- Glycosylation Studies : Research has demonstrated that this compound can mimic the biantennary core heptasaccharide structure found in N-glycoproteins. Its structural similarity allows it to be utilized in studies aimed at understanding glycoprotein biosynthesis and function .

Comparative Biological Activity Table

Applications in Research

The unique properties of this compound make it valuable for:

- Studying Protein-Glycan Interactions : Its ability to label proteins selectively allows researchers to map glycosylation sites and understand their biological significance.

- Drug Development : Insights gained from using this compound can inform the design of new therapeutics targeting glycosylated proteins implicated in various diseases.

属性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-[8-[3-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46N4O12/c1-14(33)27-18-22(37)20(35)16(11-31)41-24(18)39-10-8-6-4-3-5-7-9-26(29-30-26)13-40-25-19(28-15(2)34)23(38)21(36)17(12-32)42-25/h16-25,31-32,35-38H,3-13H2,1-2H3,(H,27,33)(H,28,34)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYKVCXQMCPXTQ-YBWAQPBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCCCCCCCC2(N=N2)COC3C(C(C(C(O3)CO)O)O)NC(=O)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCCCCCCCC2(N=N2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163345 | |

| Record name | 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146294-05-5 | |

| Record name | 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146294055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。